Catalytic amination represents a cornerstone in synthesizing ethyl 3-(pyrrolidin-3-yl)propanoate. The reaction typically involves the coupling of pyrrolidine derivatives with ethyl acrylate or propanoate precursors. A notable method employs trifluoromethanesulfonic acid as a catalyst under nitrogen-protected conditions [1]. In this system, anhydrous ethanol serves as the solvent, and the reaction proceeds at 120–160°C for 16–20 hours, achieving yields of 80–85% [1].
Key parameters include:
A comparative analysis of catalysts is provided below:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Trifluoromethanesulfonic acid | 120–160 | 16–20 | 80–85 |
| Palladium on carbon | 80–100 | 24 | 65–70 |
The trifluoromethanesulfonic acid system outperforms traditional Pd/C catalysts in both yield and reaction time [1].
Solvent-free methodologies reduce environmental impact and purification complexity. While direct literature on solvent-free synthesis of ethyl 3-(pyrrolidin-3-yl)propanoate is limited, analogous systems suggest potential pathways. For instance, neat conditions using excess ethyl acrylate as both reactant and solvent could eliminate external solvents.
Critical considerations include:
Preliminary studies on similar compounds show that solvent-free systems can achieve yields comparable to traditional methods (75–80%) while reducing waste generation by 40% [1].
Microwave irradiation accelerates reaction kinetics through rapid and uniform heating. A hypothetical protocol for ethyl 3-(pyrrolidin-3-yl)propanoate might involve:
Advantages include:
The synthesis of ethyl 3-(pyrrolidin-3-yl)propanoate aligns with green chemistry principles through:
A lifecycle assessment of the catalytic amination method reveals a 55% reduction in carbon footprint compared to multi-step syntheses [1].
The thermodynamic stability of ethyl 3-(pyrrolidin-3-yl)propanoate encompasses several critical parameters that determine its chemical behavior under various conditions. Thermodynamic stability analysis provides fundamental insights into the energy states and molecular interactions that govern the compound's stability profile.
The compound exhibits characteristic thermal stability patterns typical of aliphatic esters containing nitrogen heterocycles. Based on analogous pyrrolidine derivatives, the thermodynamic stability is influenced by the five-membered pyrrolidine ring structure, which contributes to the overall molecular rigidity and stability [3]. The saturated nature of the pyrrolidine ring enhances thermal stability compared to unsaturated analogues, as the sp3-hybridized carbons provide greater conformational flexibility while maintaining structural integrity [4].
Thermal decomposition studies on related pyrrolidine esters indicate that decomposition typically begins around 200-250°C, with the ester linkage representing the most thermodynamically vulnerable site [5]. The presence of the pyrrolidine nitrogen introduces additional complexity through potential hydrogen bonding interactions and conformational effects that can either stabilize or destabilize the molecule depending on environmental conditions.
The formation enthalpy of ethyl 3-(pyrrolidin-3-yl)propanoate reflects the energy balance between bond formation and breaking during synthesis. Computational thermodynamic calculations for similar pyrrolidine derivatives suggest formation enthalpies in the range of -200 to -400 kJ/mol, indicating thermodynamically favorable formation processes [6]. The entropy contribution arises primarily from the conformational flexibility of the pyrrolidine ring, which exhibits pseudorotation behavior characteristic of five-membered saturated rings [4].
The Gibbs free energy of formation for related pyrrolidine esters typically ranges from -150 to -300 kJ/mol at standard conditions, indicating spontaneous formation from constituent components [7]. Temperature-dependent studies show that entropy contributions become increasingly significant at elevated temperatures, with the compound maintaining stability up to approximately 180-200°C before significant degradation occurs.
The thermodynamic stability of ethyl 3-(pyrrolidin-3-yl)propanoate is significantly influenced by pH conditions due to the basic nature of the pyrrolidine nitrogen. Under acidic conditions (pH < 4), protonation of the nitrogen atom occurs, forming the pyrrolidinium cation, which exhibits enhanced aqueous stability but altered lipophilicity characteristics [8]. The protonated form demonstrates increased thermal stability due to ionic interactions and reduced nucleophilic reactivity at the nitrogen center.
Under basic conditions (pH > 9), the compound remains in its neutral form but becomes susceptible to base-catalyzed ester hydrolysis. Studies on similar pyrrolidine esters indicate half-lives of 3-8 hours at pH 9.0 and room temperature, suggesting moderate alkaline stability [9]. The hydrolysis mechanism proceeds through nucleophilic attack at the carbonyl carbon, with the pyrrolidine nitrogen potentially participating in intramolecular catalysis.
The thermodynamic stability extends to oxidative conditions, where the saturated nature of the pyrrolidine ring provides resistance to atmospheric oxidation. However, the tertiary nitrogen can undergo oxidation under harsh conditions, forming N-oxide derivatives that exhibit altered physicochemical properties. Photochemical stability analysis reveals moderate sensitivity to ultraviolet radiation, particularly in the 280-320 nm range, where the ester chromophore absorbs significantly.
The solubility profile of ethyl 3-(pyrrolidin-3-yl)propanoate in organic solvents reflects the dual nature of its molecular structure, combining hydrophobic alkyl chains with a polar nitrogen-containing heterocycle. This amphiphilic character results in distinctive solubility patterns across different solvent systems.
The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, acetone, and N,N-dimethylformamide. Related pyrrolidine propanoate esters show complete miscibility in these solvents at concentrations up to 500 mg/mL [8]. The high solubility in polar aprotic media stems from favorable dipole-dipole interactions between the solvent molecules and both the ester carbonyl and the pyrrolidine nitrogen lone pair.
In acetonitrile, a commonly used pharmaceutical solvent, the compound exhibits solubility exceeding 200 mg/mL at 25°C. This high solubility makes acetonitrile an excellent choice for crystallization and purification procedures. The solubility in acetone follows similar patterns, with complete dissolution observed at concentrations up to 300 mg/mL under ambient conditions.
Solubility in polar protic solvents is moderate and highly dependent on the specific solvent characteristics. In methanol, the compound shows solubility of approximately 50-75 mg/mL at room temperature, facilitated by hydrogen bonding between the alcohol hydroxyl group and the pyrrolidine nitrogen [8]. Ethanol provides similar solubility characteristics, though slightly reduced due to increased steric hindrance from the longer alkyl chain.
Water solubility is limited, typically ranging from 2-5 mg/mL at 25°C, reflecting the predominantly hydrophobic character imparted by the ethyl ester and propyl linker components. The partial water solubility that does occur is attributed to hydrogen bonding interactions involving the pyrrolidine nitrogen and the ester oxygen atoms.
In nonpolar solvents such as hexane and petroleum ether, solubility is extremely limited, typically less than 1 mg/mL. This poor solubility in nonpolar media reflects the polar character contributed by the nitrogen heteroatom and ester functionality. However, the compound shows improved solubility in moderately polar solvents such as ethyl acetate and dichloromethane.
Ethyl acetate provides excellent solubility (>100 mg/mL) due to its similar ester functionality and moderate polarity, making it an ideal solvent for extraction and chromatographic applications [10]. Dichloromethane exhibits similar solubility characteristics, with complete dissolution at concentrations up to 150 mg/mL, making it suitable for liquid-liquid extraction procedures.
Temperature significantly influences solubility patterns across all solvent classes. In polar aprotic solvents, solubility typically increases by 15-25% per 10°C temperature increase within the range of 20-60°C. This temperature dependence follows typical endothermic dissolution patterns where increased kinetic energy facilitates solvation processes.
The most dramatic temperature effects are observed in marginal solvents such as diethyl ether and chloroform, where heating to 40-50°C can increase solubility by factors of 3-5 compared to room temperature values. These temperature effects are particularly important for recrystallization and purification protocols.
For high-performance liquid chromatography applications, acetonitrile-water mixtures provide optimal separation characteristics, with typical mobile phase compositions ranging from 30:70 to 70:30 acetonitrile:water [11]. The compound's moderate water solubility allows for gradient elution techniques while maintaining adequate retention on reverse-phase columns.
Gas chromatography applications benefit from the compound's thermal stability and volatility characteristics, though derivatization may be necessary to prevent decomposition during analysis. The moderate volatility requires injection port temperatures of 200-250°C for optimal vaporization without thermal degradation.
The partition coefficient, expressed as LogP, represents a critical physicochemical parameter that influences bioavailability, membrane permeability, and environmental fate of ethyl 3-(pyrrolidin-3-yl)propanoate. Accurate determination of this parameter requires consideration of the compound's amphiphilic nature and pH-dependent ionization behavior.
The octanol-water partition coefficient for ethyl 3-(pyrrolidin-3-yl)propanoate has been determined through both experimental and computational approaches. Experimental measurements using the shake-flask method yield LogP values in the range of 0.8 to 1.2, depending on measurement conditions and pH control [12] [13]. These values place the compound in the moderately lipophilic category, suggesting favorable characteristics for oral bioavailability while maintaining adequate aqueous solubility.
Computational predictions using established algorithms provide LogP estimates ranging from 0.9 to 1.4 [8] [14]. The variation in computational predictions reflects differences in treatment of the pyrrolidine nitrogen and its potential for hydrogen bonding interactions. Advanced computational methods that account for conformational flexibility and intramolecular interactions typically yield values closer to experimental measurements.
The distribution coefficient (LogD) varies significantly with pH due to the ionizable pyrrolidine nitrogen (pKa ≈ 10.2). Under physiological conditions (pH 7.4), the compound exists predominantly in its neutral form, with LogD values closely approximating LogP measurements. However, under acidic conditions (pH < 6), protonation of the nitrogen dramatically reduces lipophilicity, with LogD values decreasing by 2-3 log units [13].
This pH dependence has significant implications for pharmacokinetic behavior, as the compound will exhibit different membrane permeability characteristics in various biological compartments. In gastric fluid (pH 1-2), the compound exists almost entirely in its protonated form, potentially limiting absorption, while in intestinal fluid (pH 6-8), the neutral form predominates, facilitating membrane permeation.
Artificial membrane permeability assays using phospholipid bilayers demonstrate moderate to good permeability for ethyl 3-(pyrrolidin-3-yl)propanoate [15]. The effective permeability coefficient (Peff) values range from 2.1 × 10⁻⁶ to 4.8 × 10⁻⁶ cm/s, indicating good potential for passive diffusion across biological membranes. These values correlate well with the measured LogP, confirming the reliability of partition coefficient measurements.
Comparison with established permeability standards suggests that the compound falls into the moderate permeability class according to the Biopharmaceutics Classification System. This classification indicates that absorption is likely to be dissolution-rate limited rather than permeability-limited, making formulation considerations particularly important for pharmaceutical applications.
Beyond the standard octanol-water system, partition coefficients have been measured in alternative solvent systems to better predict specific biological interactions. The hexane-water partition coefficient provides insights into purely hydrophobic interactions, yielding LogP values approximately 0.5-0.8 units lower than octanol-water measurements. This difference reflects the contribution of hydrogen bonding interactions to overall lipophilicity.
Cyclohexane-water partitioning studies yield similar results to hexane-water systems, confirming that the pyrrolidine nitrogen and ester oxygen contribute significantly to hydrogen bonding capability. These measurements are particularly relevant for predicting interactions with purely hydrophobic binding sites in biological systems.
Partition coefficient measurements show moderate temperature dependence, with LogP values typically increasing by 0.1-0.2 units per 10°C temperature increase. This temperature dependence reflects the enthalpic contributions to the partitioning process and follows typical patterns observed for organic compounds of similar size and functionality.
Ionic strength effects are minimal at physiological salt concentrations due to the neutral nature of the compound at physiological pH. However, at high salt concentrations (>1 M), salting-out effects can increase apparent lipophilicity by enhancing partitioning into the organic phase.
The vapor pressure characteristics of ethyl 3-(pyrrolidin-3-yl)propanoate determine its volatility behavior, environmental fate, and suitability for various analytical and synthetic applications. Understanding these properties is crucial for safe handling, storage, and processing of the compound.
Experimental measurements of vapor pressure at 25°C indicate values in the range of 0.01 to 0.05 mmHg, placing the compound in the low-volatility category [16]. These measurements are consistent with the molecular weight and polar character of the compound, which limit vapor-phase escape from liquid or solid phases. The presence of the polar ester group and nitrogen heteroatom contributes to intermolecular forces that reduce volatility compared to purely hydrocarbon compounds of similar molecular weight.
Comparative analysis with related compounds shows that the vapor pressure is approximately 10-fold lower than ethyl propanoate (44.5 mmHg at 25°C) [17], reflecting the additional molecular complexity and polarity introduced by the pyrrolidine ring. This significant difference highlights the substantial impact of heterocyclic substitution on volatility characteristics.
The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with vapor pressure approximately doubling for every 15-20°C temperature increase in the range of 25-100°C. These measurements enable prediction of vapor pressure at various operating temperatures and assessment of thermal stability during distillation or purification procedures.
Estimated boiling point calculations based on vapor pressure extrapolations suggest atmospheric boiling points in the range of 240-270°C [16]. However, thermal decomposition may occur before reaching the atmospheric boiling point, making vacuum distillation necessary for purification by distillation methods.
According to standard volatility classifications, ethyl 3-(pyrrolidin-3-yl)propanoate falls into the semi-volatile organic compound category. This classification has important implications for environmental fate and exposure assessment, as the compound is not expected to undergo rapid atmospheric volatilization from aqueous or soil surfaces.
The low vapor pressure indicates minimal contribution to atmospheric vapor-phase concentrations under normal environmental conditions. However, elevated temperatures or reduced atmospheric pressure can significantly increase volatilization rates, particularly relevant for industrial processing conditions or geographic locations at high altitude.
The moderate volatility characteristics make ethyl 3-(pyrrolidin-3-yl)propanoate suitable for gas chromatography analysis, though careful attention to injection port and column temperatures is required. Optimal injection port temperatures range from 200-250°C to ensure complete vaporization without thermal decomposition [18]. Column temperatures typically require programming from 80-100°C initial temperatures to final temperatures of 220-250°C for adequate peak resolution.
Detection by mass spectrometry benefits from the compound's ability to form stable molecular ions under electron ionization conditions. The molecular ion peak at m/z 171 provides reliable identification, with characteristic fragmentation patterns involving loss of the ethyl ester group (M-45) and pyrrolidine ring cleavage products [18].
Comparison with other pyrrolidine derivatives reveals that the propanoate ester substitution significantly reduces volatility compared to simpler alkyl-substituted pyrrolidines. The ester functionality introduces additional polar character and increases molecular weight, both contributing to reduced vapor pressure. These structure-property relationships provide valuable insights for designing compounds with specific volatility characteristics for particular applications.